

Application Notes and Protocols for ZL0590 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0590 is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2][3][4][5][6][7] BRD4 is a key epigenetic reader that plays a crucial role in the transcription of genes involved in inflammation and cancer. **ZL0590** exerts its effects by binding to a distinct, non-acetylated lysine binding site within the BRD4 BD1 domain, leading to the suppression of pro-inflammatory gene expression.[3][4][5][6][7] These application notes provide detailed protocols for the use of **ZL0590** in cell culture experiments, including dosage, administration, and methods for assessing its biological activity.

Data Presentation In Vitro Efficacy of ZL0590

The following table summarizes the in vitro inhibitory activity of **ZL0590** in human small airway epithelial cells (hSAECs).

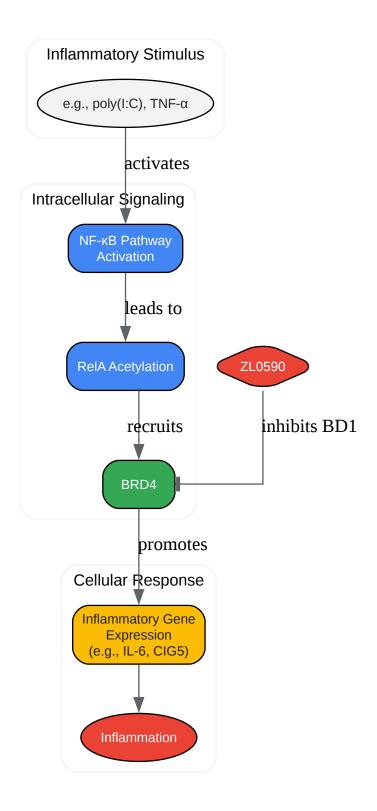
Target	Cell Line	IC50 Value	Reference
BRD4 BD1 (human)	-	90 nM	[1][2]
CIG5 Expression	hSAECs	220 nM (or 200 nM)	[1][3]
IL-6 Expression	hSAECs	370 nM	[1]



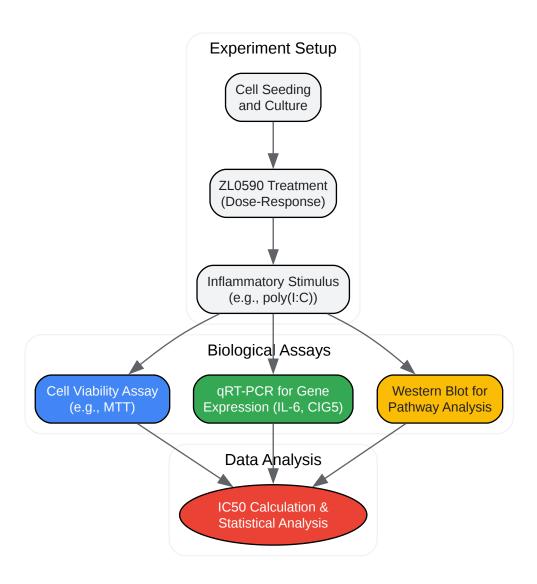
Signaling Pathway

ZL0590 inhibits BRD4, a key transcriptional co-activator. In inflammatory signaling, stimuli such as viral components (e.g., poly(I:C)) or cytokines activate pathways leading to the acetylation of the NF-κB subunit RelA. BRD4 recognizes and binds to this acetylated RelA, promoting the transcription of NF-κB target genes, including various pro-inflammatory cytokines and chemokines. By selectively inhibiting the BD1 domain of BRD4, **ZL0590** prevents this interaction, thereby downregulating the expression of these inflammatory genes.









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